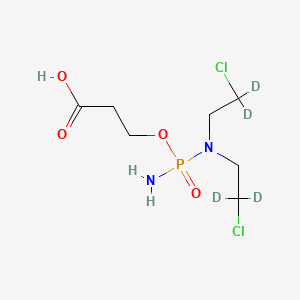

Carboxyphosphamide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H15Cl2N2O4P |

|---|---|

Molecular Weight |

297.11 g/mol |

IUPAC Name |

3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13)/i2D2,3D2 |

InChI Key |

QLAKAJLYYGOZQL-RRVWJQJTSA-N |

Isomeric SMILES |

[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCC(=O)O)Cl |

Canonical SMILES |

C(COP(=O)(N)N(CCCl)CCCl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Carboxyphosphamide-d4

This technical guide provides a comprehensive overview of the synthesis and purification of carboxyphosphamide-d4, a deuterated metabolite of the widely used antineoplastic agent, cyclophosphamide. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, this guide outlines a scientifically grounded, proposed synthesis route based on the known metabolic pathway of cyclophosphamide.

Introduction

This compound is the deuterated analog of carboxyphosphamide, an inactive metabolite of cyclophosphamide.[1] Labeled with deuterium, it serves as a crucial internal standard for pharmacokinetic and metabolic studies of cyclophosphamide, enabling precise quantification in biological matrices by mass spectrometry.[2] Understanding the synthesis and purification of this labeled compound is essential for its application in drug metabolism and clinical research.

Carboxyphosphamide is formed in vivo via the oxidation of aldophosphamide, which is in equilibrium with 4-hydroxycyclophosphamide, the primary active metabolite of cyclophosphamide.[1][3] This oxidation is primarily catalyzed by the enzyme aldehyde dehydrogenase (ALDH), particularly the ALDH1A1 isoform.[1][4][5]

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1246817-74-2 |

| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₄P |

| Appearance | Off-White to Pale Yellow Solid |

| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere |

Metabolic Pathway of Cyclophosphamide

The formation of carboxyphosphamide is a critical step in the detoxification pathway of cyclophosphamide. The metabolic cascade begins with the hepatic oxidation of cyclophosphamide by cytochrome P450 enzymes to 4-hydroxycyclophosphamide. This intermediate exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide is then either converted to the active cytotoxic agent, phosphoramide mustard, or detoxified by ALDH to the inactive carboxyphosphamide.

Proposed Synthesis of this compound

A biomimetic approach is proposed for the synthesis of this compound, starting from the commercially available cyclophosphamide-d4. This multi-step synthesis involves the initial oxidation of cyclophosphamide-d4 to an intermediate, which is then further oxidized to the final product.

Experimental Protocol

Step 1: Synthesis of 4-Hydroxycyclophosphamide-d4

A mild oxidation of cyclophosphamide-d4 can be achieved using various methods, including enzymatic approaches or controlled chemical oxidation. One potential method involves the use of a peroxygenase enzyme, which has been shown to hydroxylate cyclophosphamide.[6]

-

Materials: Cyclophosphamide-d4, unspecific peroxygenase (e.g., from Marasmius rotula), sodium acetate buffer, hydrogen peroxide.

-

Procedure:

-

Dissolve cyclophosphamide-d4 in a sodium acetate buffer (e.g., 20 mM, pH 5.5).

-

Add the peroxygenase enzyme to the solution.

-

Initiate the reaction by the slow addition of hydrogen peroxide using a syringe pump.

-

Monitor the reaction progress by HPLC until maximum conversion to 4-hydroxycyclophosphamide-d4 is observed.

-

Quench the reaction and proceed to the next step.

-

Step 2: Oxidation to this compound

The intermediate 4-hydroxycyclophosphamide-d4/aldophosphamide-d4 tautomeric mixture is then oxidized to this compound. This can be achieved using a chemical oxidizing agent that mimics the action of aldehyde dehydrogenase.

-

Materials: 4-hydroxycyclophosphamide-d4 solution from Step 1, potassium permanganate (KMnO₄) or other suitable oxidizing agent.

-

Procedure:

-

Cool the reaction mixture from Step 1 in an ice bath.

-

Slowly add a solution of potassium permanganate. The oxidation of cyclophosphamide with KMnO₄ has been reported to yield 4-ketocyclophosphamide, indicating its reactivity at the 4-position.[7] Careful control of stoichiometry and reaction conditions is crucial to favor the formation of the carboxylic acid.

-

Monitor the reaction by LC-MS until the desired product is formed.

-

Quench the reaction, for example, by the addition of sodium bisulfite.

-

Purification of this compound

The purification of the final product, a carboxylic acid, from the reaction mixture is a critical step to ensure high purity for its use as an analytical standard. A multi-step purification protocol is proposed.

Experimental Protocol

Step 1: Extraction

-

Acidify the aqueous reaction mixture to a pH below the pKa of carboxyphosphamide (typically pH < 3) using a dilute acid (e.g., 1M HCl).

-

Extract the acidified aqueous phase multiple times with a water-immiscible organic solvent such as ethyl acetate.

-

Combine the organic extracts.

Step 2: Wash

-

Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water-soluble impurities.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

Step 3: Solvent Removal and Crystallization

-

Remove the organic solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/petroleum ether).

Table 2: Proposed Purification Protocol Summary

| Step | Procedure | Purpose |

| Extraction | Acidify aqueous phase and extract with organic solvent. | Isolate the carboxylic acid from the aqueous reaction mixture. |

| Wash | Wash organic phase with brine and dry. | Remove water-soluble impurities and residual water. |

| Crystallization | Remove solvent and crystallize the solid residue. | Obtain high-purity crystalline product. |

Proposed Synthesis and Purification Workflow

The overall workflow from the starting material to the purified product is illustrated below.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern of the deuterated compound. LC-MS/MS methods have been developed for the quantification of carboxyphosphamide in biological samples and can be adapted for this purpose.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm the chemical structure and the position of the deuterium labels.

Due to the lack of published synthesis data, specific quantitative results such as reaction yield and purity are not available. These would need to be determined experimentally.

Conclusion

This technical guide outlines a plausible and scientifically informed pathway for the synthesis and purification of this compound. The proposed biomimetic approach, leveraging the known metabolic transformation of cyclophosphamide, provides a logical framework for researchers to develop a robust synthesis protocol. The detailed purification and analytical characterization steps are crucial for obtaining a high-purity standard suitable for demanding applications in drug metabolism research and clinical diagnostics. Further experimental work is required to optimize the reaction conditions and quantify the yield and purity of the final product.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Relative contribution of human erythrocyte aldehyde dehydrogenase to the systemic detoxification of the oxazaphosphorines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documentsdelivered.com [documentsdelivered.com]

- 6. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of 4 ketocyclophosphamide by the oxidation of cyclophosphamide with KMnO4 - Lookchem [lookchem.com]

- 8. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Carboxyphosphamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Carboxyphosphamide-d4, a deuterated metabolite of the widely used anticancer and immunosuppressant agent, cyclophosphamide. This document is intended for professionals in research, scientific, and drug development fields who require detailed information on this compound for analytical and metabolic studies.

Introduction

This compound is the deuterated form of carboxyphosphamide, an inactive metabolite of cyclophosphamide.[1] Due to its isotopic labeling, it serves as an invaluable internal standard for the quantitative analysis of cyclophosphamide and its metabolites in biological matrices using mass spectrometry-based methods.[2] Understanding its fundamental physicochemical characteristics is crucial for the development and validation of robust analytical protocols.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are readily available from suppliers, other experimental values such as melting and boiling points are not extensively published for this specific deuterated metabolite.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₄P | [1][3][4] |

| Molecular Weight | 297.11 g/mol | [1][3][4] |

| CAS Number | 1246817-74-2 | [1][3] |

| Appearance | Off-White to Pale Yellow Solid | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

| Solubility | No specific data available. The parent compound, cyclophosphamide, is soluble in water, chloroform, and methanol. | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Metabolic Pathway of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation in the liver to exert its therapeutic effects. The metabolic pathway is a complex cascade of enzymatic reactions. Carboxyphosphamide is an inactive end-product of a major detoxification pathway. The following diagram illustrates the metabolic conversion of cyclophosphamide.

Experimental Protocols: Analytical Applications

This compound, along with other deuterated analogs of cyclophosphamide metabolites, is primarily used as an internal standard in bioanalytical methods, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the accurate quantification of the parent drug and its metabolites in biological samples like plasma and dried blood spots.

Sample Preparation and Analysis Workflow

The general workflow for the analysis of cyclophosphamide and its metabolites using a deuterated internal standard is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - CAS - 1246817-74-2 | Axios Research [axios-research.com]

- 3. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Carboxyphosphamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboxyphosphamide-d4, a labeled metabolite of the widely used anticancer drug Cyclophosphamide.[1] This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed information typically found in a Certificate of Analysis, along with relevant experimental protocols and pathway diagrams.

Compound Specifications

This compound is a stable isotope-labeled version of Carboxyphosphamide, a major metabolite of Cyclophosphamide.[1] The incorporation of deuterium atoms makes it a valuable internal standard for quantitative analysis in pharmacokinetic and metabolic studies.[2][3][4][5]

| Identifier | Value |

| Chemical Name | 3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid-d4 |

| Synonyms | N,N-Bis(2-chloroethyl)phosphorodiamidate Hydracrylic Acid-d4; Asta 5754-d4; Carboxycyclophosphamide-d4; NSC 145124-d4[1][6] |

| CAS Number | 1246817-74-2[1][4][7][8] |

| Unlabelled CAS Number | 22788-18-7[7] |

| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₄P[1][4][6] |

| Molecular Weight | 297.11[1][4][6] |

| Appearance | Off-White to Pale Yellow Solid[1] |

Analytical Data

The following table summarizes the typical analytical data for this compound. This information is crucial for its application as a reference standard in analytical method development, validation, and quality control.[8]

| Parameter | Specification | Method |

| Purity | ≥98% (by HPLC) | High-Performance Liquid Chromatography |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄)[9] | Mass Spectrometry |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere[1] | - |

| Shipping Conditions | Ambient[1] | - |

Experimental Protocols

The accurate quantification of Cyclophosphamide and its metabolites is critical for therapeutic drug monitoring and pharmacokinetic studies. This compound, as a stable isotope-labeled internal standard, is instrumental in these analyses.

3.1. UPLC-MS/MS Method for Quantification in Biological Matrices

A common application of this compound is in the development and validation of UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) methods for the simultaneous quantification of Cyclophosphamide and its metabolites in plasma, dried blood spots, or other biological samples.[2][3][5][10]

Sample Preparation:

-

Protein Precipitation: Biological samples (e.g., plasma, reconstituted dried blood spots) are treated with a protein precipitating agent, such as methanol, to remove proteins that can interfere with the analysis.[3][10]

-

Derivatization: For certain metabolites like 4-hydroxycyclophosphamide, derivatization with a reagent such as semicarbazide hydrochloride may be necessary to improve stability and chromatographic properties.[2][5]

-

Internal Standard Spiking: A known concentration of this compound is added to the sample to serve as an internal standard for quantification.

Chromatographic Separation:

-

Column: A reverse-phase column, such as a Waters Acquity UPLC BEH C18 (2.1 x 100 mm; 1.7 µm), is typically used.[2][5]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.01% formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is employed.[2][3][5]

-

Flow Rate: A typical flow rate is around 0.15-0.2 mL/min.[2][3][5]

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[2][3][5]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analytes and the internal standard are monitored.[2][3][5] For example, the transition for 4-hydroxycyclophosphamide-d4-SCZ derivative is m/z 337.7 > 225.1.[2][5]

Metabolic Pathway of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation in the liver to exert its cytotoxic effects.[2][3][5][9] The following diagram illustrates the major metabolic pathway of Cyclophosphamide, highlighting the formation of Carboxyphosphamide.

This pathway shows that after the initial hydroxylation of Cyclophosphamide to 4-hydroxycyclophosphamide by cytochrome P450 enzymes, it exists in equilibrium with its tautomer, Aldophosphamide.[11] Aldophosphamide can then undergo spontaneous elimination to form the active cytotoxic agent, Phosphoramide Mustard, and Acrolein.[11] Alternatively, Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) to the inactive metabolite, Carboxyphosphamide.[11][12]

Workflow for Certificate of Analysis Generation

The generation of a Certificate of Analysis (CoA) for a reference standard like this compound involves a stringent quality control process to ensure its identity, purity, and quality.

This workflow begins with the synthesis and purification of the compound. The purified material then undergoes a battery of analytical tests to confirm its identity, purity, isotopic enrichment, and to quantify any residual solvents. The data from these tests are then reviewed, and if all specifications are met, a Certificate of Analysis is generated, and the product is released for use.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholar.ui.ac.id [scholar.ui.ac.id]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. This compound | TRC-C181352-10MG | LGC Standards [lgcstandards.com]

- 8. This compound - CAS - 1246817-74-2 | Axios Research [axios-research.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Phenotyping Study of Cyclophosphamide 4-Hydroxylation in Malay Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenotypically deficient urinary elimination of carboxyphosphamide after cyclophosphamide administration to cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Deuterated Carboxyphosphamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of deuterated carboxyphosphamide, a key metabolite of the anticancer drug cyclophosphamide. The incorporation of deuterium into drug molecules, a process known as deuteration, is a critical strategy in drug development to modify pharmacokinetic properties. This document details the metabolic pathway of cyclophosphamide, the synthesis of its deuterated metabolites, and the analytical techniques employed for their structural confirmation.

Introduction

Cyclophosphamide is a widely used prodrug that requires metabolic activation to exert its cytotoxic effects. This activation process, primarily occurring in the liver, leads to the formation of several metabolites, including the active phosphoramide mustard and the inactive metabolite carboxyphosphamide. The study of these metabolic pathways is crucial for understanding the drug's efficacy and toxicity. Deuterated analogs of cyclophosphamide and its metabolites serve as invaluable tools in these studies, particularly as internal standards in quantitative analyses using mass spectrometry.

Metabolic Pathway of Cyclophosphamide

The biotransformation of cyclophosphamide is a complex process involving multiple enzymatic steps. The initial activation is catalyzed by cytochrome P450 enzymes (CYP2B6, CYP2C9, CYP3A4) to form 4-hydroxycyclophosphamide. This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide can then be either detoxified to carboxyphosphamide by aldehyde dehydrogenase (ALDH) or spontaneously decompose to the active cytotoxic agent, phosphoramide mustard, and the urotoxic byproduct, acrolein.[1][2][3]

Synthesis of Deuterated Carboxyphosphamide

The synthesis of deuterated carboxyphosphamide (d4-Carboxyphosphamide) is crucial for its use as an internal standard. A common synthetic route involves the following key steps:

-

Preparation of Deuterated Precursors: The synthesis typically starts with the preparation of a deuterated precursor, such as bis(2-chloro-l,l-dideuterioethyl)amine (nor-HN2-d4). This is achieved through base-catalyzed H-D exchange on N-nitrosobis(2-hydroxyethyl)amine to yield N-nitrosobis(l,l-dideuterio-2-hydroxyethyl)amine, which is then converted to nor-HN2-d4.

-

Conversion to Deuterated Cyclophosphamide Analogs: The deuterated precursor, nor-HN2-d4, is then utilized in established synthetic pathways to produce deuterated analogs of cyclophosphamide and its metabolites, including 4-ketocyclophosphamide and carboxyphosphamide.

Structural Elucidation Methodology

The structural elucidation of deuterated carboxyphosphamide relies heavily on modern analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The general workflow for the structural elucidation involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation analysis.

Detailed Experimental Protocols

4.2.1. Sample Preparation

A reliable sample preparation method is essential to remove interfering substances from the biological matrix.

-

Protein Precipitation: For plasma samples, a simple protein precipitation step is often employed.

-

To 100 µL of plasma, add 300 µL of cold methanol.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant for analysis.

-

-

Solid Phase Extraction (SPE): SPE provides a more thorough cleanup and is suitable for urine samples.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load 1 mL of the urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

4.2.2. Liquid Chromatography (LC)

Chromatographic separation is typically achieved using a reverse-phase C18 column.

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Injection Volume | 5 µL |

4.2.3. Mass Spectrometry (MS)

Tandem mass spectrometry with electrospray ionization (ESI) in positive mode is the preferred method for detection and structural confirmation.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Quantitative Data and Structural Confirmation

The structural elucidation is confirmed by comparing the mass-to-charge ratio (m/z) of the precursor ion and its fragmentation pattern with that of a known standard or theoretical values. For deuterated carboxyphosphamide, a mass shift corresponding to the number of deuterium atoms is expected.

Table 1: Mass Spectrometry Parameters for Carboxyphosphamide and its Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Carboxyphosphamide | 295.0 | 159.0 | 20 |

| d4-Carboxyphosphamide | 299.0 | 163.0 | 20 |

The fragmentation of carboxyphosphamide typically involves the cleavage of the phosphoroamide bond. The presence of the expected precursor and product ions, along with the characteristic isotopic mass shift for the deuterated analog, provides strong evidence for its structure. Further confirmation can be obtained through high-resolution mass spectrometry to determine the elemental composition.

Conclusion

The structural elucidation of deuterated carboxyphosphamide is a critical aspect of drug metabolism studies for cyclophosphamide. The combination of robust synthetic methods and advanced analytical techniques, particularly LC-MS/MS, allows for the confident identification and quantification of this important metabolite. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in the field of drug development and pharmacology.

References

Carboxyphosphamide-d4: A Technical Guide to its Role as a Metabolite in Cyclophosphamide Disposition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of carboxyphosphamide-d4, a deuterated metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide. While not pharmacologically active itself, carboxyphosphamide represents a critical endpoint in the detoxification pathway of cyclophosphamide. Its deuterated form, this compound, serves as an essential internal standard for the accurate quantification of cyclophosphamide and its various metabolites in biological matrices. This guide will elucidate the mechanism of its formation, its significance in the context of cyclophosphamide's overall mechanism of action, and its application in pharmacokinetic and metabolic studies. Detailed experimental methodologies and quantitative data from relevant studies are presented to provide a comprehensive resource for professionals in the field of drug development and pharmacology.

Introduction: The Metabolic Fate of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] This activation process, primarily occurring in the liver, is a complex cascade of enzymatic reactions that ultimately produces the therapeutic alkylating agent, phosphoramide mustard, as well as the toxic byproduct acrolein.[2] A crucial aspect of cyclophosphamide's clinical profile is the balance between its activation and detoxification pathways. Carboxyphosphamide is the major inactive metabolite formed through a key detoxification route.[3]

This compound is a stable isotope-labeled version of carboxyphosphamide.[4] The incorporation of deuterium atoms results in a molecule with a higher mass, which is readily distinguishable by mass spectrometry from its endogenous, non-labeled counterpart.[5] This property makes this compound an ideal internal standard for quantitative bioanalytical assays, enabling precise and accurate measurements of cyclophosphamide and its metabolites in complex biological samples such as plasma and urine.[6][7]

Mechanism of Action as a Metabolite: The Detoxification Pathway

The "mechanism of action" of carboxyphosphamide is one of inactivation and detoxification. It is not a pharmacologically active agent but rather the end product of a metabolic pathway that prevents the formation of cytotoxic compounds.

The metabolic journey of cyclophosphamide begins with its hydroxylation by hepatic cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide.[8] This intermediate exists in equilibrium with its tautomer, aldophosphamide.[9] Aldophosphamide is a critical branch point in the metabolic pathway. It can undergo spontaneous β-elimination to produce the active alkylating agent, phosphoramide mustard, and the urotoxic metabolite, acrolein.[2]

Alternatively, and as a major detoxification route, aldophosphamide is oxidized by the enzyme aldehyde dehydrogenase (ALDH) to the stable and inactive metabolite, carboxyphosphamide.[3] This enzymatic conversion is crucial for protecting normal tissues from the toxic effects of cyclophosphamide's active metabolites. Tissues with high levels of ALDH, such as the liver and bone marrow stem cells, are relatively spared from cyclophosphamide-induced toxicity.[10] The formation of carboxyphosphamide effectively removes aldophosphamide from the metabolic pool, thereby reducing the generation of phosphoramide mustard and acrolein.

The following diagram illustrates the metabolic pathway of cyclophosphamide, highlighting the formation of carboxyphosphamide.

Quantitative Data in Cyclophosphamide Pharmacokinetics

The use of deuterated internal standards, such as this compound, is fundamental to obtaining reliable quantitative data in pharmacokinetic studies of cyclophosphamide. These standards are added to biological samples at a known concentration before sample processing. By comparing the mass spectrometry signal of the analyte to that of its deuterated internal standard, variations in sample extraction and instrument response can be corrected for, leading to highly accurate measurements.

While this compound itself does not have pharmacokinetic parameters of therapeutic interest due to its nature as an analytical tool, its use has enabled the precise determination of the pharmacokinetics of cyclophosphamide and its other metabolites. The following table summarizes typical pharmacokinetic parameters for cyclophosphamide in pediatric patients, obtained from studies that would employ such internal standards for accurate quantification.

| Parameter | Value | Reference |

| Plasma Half-life (t½) | 2.15 - 8.15 hours | [11] |

| Apparent Volume of Distribution (Vd) | 0.49 ± 1.4 L/kg | [11] |

| Total Body Clearance | 2.14 ± 1.4 L/m²/h | [11] |

| Renal Clearance | 0.12 - 0.58 L/h | [11] |

Table 1: Pharmacokinetic Parameters of Cyclophosphamide in Pediatric Patients [11]

Experimental Protocols: Quantification of Cyclophosphamide and its Metabolites

The standard method for the analysis of cyclophosphamide and its metabolites, including carboxyphosphamide, in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is integral to this methodology.

Sample Preparation

-

Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma. Urine samples are collected over a specified time interval.

-

Internal Standard Spiking: Add a known amount of a solution containing this compound and other relevant deuterated internal standards to an aliquot of the plasma or urine sample.

-

Protein Precipitation: For plasma samples, add a protein precipitating agent such as acetonitrile or methanol to remove proteins. Centrifuge the mixture and collect the supernatant.

-

Extraction (Optional): Depending on the required sensitivity, a liquid-liquid extraction or solid-phase extraction step may be employed to further clean up the sample and concentrate the analytes.

-

Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a C18 analytical column using a gradient elution with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometric Detection: The eluent from the HPLC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.

The workflow for a typical quantitative analysis using a deuterated internal standard is depicted below.

Conclusion

This compound is a vital tool in the research and development of cyclophosphamide and its analogs. Its role as a metabolite is one of detoxification, representing the deactivation of the cyclophosphamide metabolic pathway. As a deuterated internal standard, it is indispensable for the accurate and precise quantification of cyclophosphamide and its metabolites in biological systems. A thorough understanding of the metabolic fate of cyclophosphamide, including the formation of inactive metabolites like carboxyphosphamide, is crucial for optimizing therapeutic efficacy and minimizing toxicity in clinical settings. The methodologies outlined in this guide provide a framework for the continued investigation of this important class of therapeutic agents.

References

- 1. lpnh.go.th [lpnh.go.th]

- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documentsdelivered.com [documentsdelivered.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Role of aldehyde dehydrogenase in cyclophosphamide-resistant L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and metabolism of cyclophosphamide in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Carboxyphosphamide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Carboxyphosphamide-d4, a deuterated metabolite of the anticancer drug cyclophosphamide. Understanding the stability profile of this compound is critical for its accurate use in research and development, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard. This document summarizes available stability data, outlines potential degradation pathways, and provides detailed experimental protocols for stability-indicating analytical methods.

Recommended Storage Conditions

Based on supplier recommendations and data from its non-deuterated analog, this compound should be stored under controlled conditions to ensure its integrity.

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2-8°C (Refrigerator) for short to medium-term storage. | [1] |

| -80°C for long-term storage (beyond a few weeks). | [1] | |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen). | [1] |

| Light Exposure | Protect from light. | |

| Form | Solid form is generally more stable than solutions. |

Stability Profile

Comprehensive stability data for this compound is limited. However, studies on its non-deuterated counterpart, Carboxycyclophosphamide, provide valuable insights into its stability in aqueous solutions. It is important to note that while the isotopic labeling in this compound is not expected to dramatically alter its chemical stability, subtle differences may exist.

pH-Dependent Stability in Aqueous Solutions

The stability of Carboxycyclophosphamide is significantly influenced by the pH of the solution. Acidic conditions tend to accelerate degradation.

| Temperature | pH | Degradation after 24 hours | Source(s) |

| 25°C | 7.0 | Approximately 10% | [1] |

| 25°C | 5.5 | Approximately 50% | [1] |

Temperature-Dependent Stability in Urine (pH 7.0 and 5.5)

Long-term storage of Carboxycyclophosphamide in a biological matrix like urine reveals that degradation occurs even at low temperatures.

| Storage Duration | Temperature | pH | Degradation | Source(s) |

| 6 months | -80°C | 7.0 | Approximately 30% | [1] |

| 6 months | -80°C | 5.5 | Approximately 30% | [1] |

Degradation Pathway

The degradation of Carboxyphosphamide is understood to proceed through abiotic processes. The primary proposed mechanism involves SNi and SN2 reactions[2]. These reactions can lead to the formation of several transformation products.

Experimental Protocols

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. The following protocol is a composite based on validated methods for cyclophosphamide and its metabolites[3][4][5].

Stability-Indicating UPLC-MS/MS Method

This method is designed to separate this compound from its potential degradation products.

Chromatographic Conditions:

| Parameter | Condition |

| Column | UPLC H-Class BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized to separate the parent compound from degradation products. A starting condition of 5-10% B held for 1 minute, followed by a linear gradient to 95% B over 5-7 minutes, a hold at 95% B for 1-2 minutes, and re-equilibration to initial conditions is a typical starting point. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | The specific precursor and product ions for this compound would need to be determined by direct infusion. For the non-deuterated Carboxyphosphamide, a transition could be predicted based on its structure and fragmentation pattern. |

| Source Temp. | 150°C |

| Desolvation Temp. | 350 - 450°C |

| Desolvation Gas Flow | 600 - 800 L/Hr |

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

Protocol Steps:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.

-

-

Sample Preparation for Analysis: At each time point, withdraw an aliquot of the stressed solution. For acid and base hydrolysis samples, neutralize the solution before dilution. Dilute all samples to a suitable concentration with the mobile phase.

-

Analysis: Analyze the samples using the validated UPLC-MS/MS method.

-

Data Evaluation: Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. Peak purity analysis of the parent peak should be performed to ensure no co-eluting degradants.

Conclusion

The stability of this compound is a critical factor for its reliable use in scientific research. While specific data for the deuterated form is scarce, information from its non-deuterated analog, Carboxycyclophosphamide, indicates that it is sensitive to pH and temperature. For optimal stability, this compound should be stored as a solid at 2-8°C under an inert atmosphere and protected from light. For long-term storage, -80°C is recommended. When preparing solutions, neutral pH and refrigerated conditions are preferable to minimize degradation. The provided experimental protocols for a stability-indicating UPLC-MS/MS method and a forced degradation study offer a robust framework for researchers to perform their own stability assessments and ensure the quality of their analytical results.

References

- 1. Urinary stability of carboxycyclophosphamide and carboxyifosfamide, two major metabolites of the anticancer drugs cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Environmental degradation of human metabolites of cyclophosphamide leads to toxic and non-biodegradable transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isotopic Purity of Carboxyphosphamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Carboxyphosphamide-d4, a deuterated analog of a key metabolite of the chemotherapeutic agent cyclophosphamide. A thorough understanding and assessment of isotopic purity are critical for its application in pharmacokinetic studies, as an internal standard in bioanalytical methods, and in metabolic flux analysis. This document outlines the experimental protocols for assessing isotopic enrichment and presents a framework for data interpretation.

Introduction to Isotopic Purity

Isotopically labeled compounds, such as this compound, are powerful tools in drug development and clinical research. The substitution of hydrogen atoms with deuterium can alter the metabolic profile of a drug, and deuterated analogs are invaluable as internal standards for mass spectrometry-based quantification. The isotopic purity of such a labeled compound refers to the extent to which the molecules in a given sample are substituted with the desired isotope at the specified positions. It is typically expressed as a percentage of the desired isotopologue (in this case, the d4 species) relative to the total amount of all isotopologues (d0, d1, d2, d3, etc.).

The presence of un-labeled or partially labeled species can significantly impact the accuracy and precision of analytical methods. Therefore, rigorous determination of isotopic purity is a crucial aspect of quality control for any study employing isotopically labeled compounds.

Data Presentation: Isotopic Distribution of this compound

Accurate determination of isotopic purity involves quantifying the relative abundance of all isotopic variants of the molecule. High-resolution mass spectrometry is the primary technique for this analysis. The data is typically presented in a tabular format, detailing the distribution of each isotopologue.

While specific batch data for this compound is not publicly available, the following table illustrates how the isotopic purity data would be presented. This hypothetical data is based on typical purity levels for commercially available deuterated compounds.

| Isotopologue | Designation | Theoretical Mass (Da) | Measured Relative Abundance (%) |

| Carboxyphosphamide (unlabeled) | d0 | 293.01 | 0.1 |

| Carboxyphosphamide-d1 | d1 | 294.02 | 0.5 |

| Carboxyphosphamide-d2 | d2 | 295.02 | 1.5 |

| Carboxyphosphamide-d3 | d3 | 296.03 | 2.9 |

| This compound | d4 | 297.04 | 95.0 |

Note: The theoretical masses are calculated based on the chemical formula of this compound: C₇H₁₁D₄Cl₂N₂O₄P[1][2]. The measured relative abundance is determined experimentally.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4]

Mass Spectrometry Protocol

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the most common method for determining isotopic enrichment.[3][4]

Objective: To separate and quantify the different isotopologues of this compound based on their mass-to-charge ratio (m/z).

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) capable of resolving the isotopic peaks.

-

An ultra-high-performance liquid chromatography (UHPLC) system for sample introduction.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). This is further diluted to a working concentration appropriate for the mass spectrometer's sensitivity.

-

Chromatographic Separation (Optional but Recommended): The sample is injected into the UHPLC system to separate the analyte from any potential impurities. A suitable C18 column with a gradient elution of water and an organic solvent (both with a small amount of formic acid to aid ionization) is typically used.

-

Mass Spectrometric Analysis:

-

The mass spectrometer is operated in a full-scan mode to detect all ions within a specified mass range.

-

Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule.

-

The instrument is calibrated to ensure high mass accuracy.

-

-

Data Analysis:

-

The mass spectrum of the this compound peak is extracted.

-

The peak areas for the monoisotopic peaks of each isotopologue (d0, d1, d2, d3, and d4) are integrated.

-

The relative abundance of each isotopologue is calculated as a percentage of the total integrated area of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides information about the location and extent of deuteration. While MS gives the overall isotopic distribution, NMR can confirm the specific positions of the deuterium atoms.

Objective: To confirm the positions of deuterium labeling and to provide a semi-quantitative assessment of isotopic purity.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR Spectroscopy:

-

A standard proton NMR spectrum is acquired.

-

The absence or significant reduction of signals at the expected positions of deuteration provides evidence of successful labeling.

-

The residual proton signals at these positions can be integrated and compared to the integrals of non-deuterated positions to estimate the isotopic enrichment.

-

-

²H NMR Spectroscopy:

-

A deuterium NMR spectrum is acquired.

-

The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the location of the deuterium atoms.

-

-

¹³C NMR Spectroscopy:

-

A carbon-13 NMR spectrum can also be informative. The signals for carbons attached to deuterium will be split into multiplets (due to C-D coupling) and will have a lower intensity compared to carbons attached to protons.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination of this compound.

Conclusion

The determination of the isotopic purity of this compound is a critical step in ensuring its suitability for research and clinical applications. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the isotopic enrichment and the structural integrity of the molecule. The methodologies outlined in this guide offer a robust framework for the accurate assessment of the isotopic distribution of this compound, thereby ensuring the reliability and reproducibility of experimental results.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Understanding Carboxyphosphamide-d4: A Technical Guide to its Analytical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical chemistry of Carboxyphosphamide-d4, a key deuterated metabolite of the anticancer agent Cyclophosphamide. While specific, publicly available quantitative NMR and mass spectrometry data for this compound is limited, this document outlines the expected analytical characteristics, provides detailed experimental methodologies for its analysis, and places it within its critical metabolic context.

Introduction to Carboxyphosphamide and its Deuterated Analog

Carboxyphosphamide is an inactive, urinary metabolite of Cyclophosphamide, a widely used alkylating agent in chemotherapy. The formation of Carboxyphosphamide is a major detoxification pathway for the drug. This compound, where four hydrogen atoms have been replaced by deuterium, serves as an invaluable internal standard for quantitative bioanalytical studies. Its use in techniques like liquid chromatography-mass spectrometry (LC-MS/MS) allows for precise measurement of Carboxyphosphamide levels in biological matrices, which is crucial for pharmacokinetic and metabolic studies.

Metabolic Pathway of Cyclophosphamide

Understanding the metabolic fate of Cyclophosphamide is essential for contextualizing the importance of its metabolites. The pathway involves both activation to cytotoxic species and deactivation to inert compounds.

Cyclophosphamide is first hydroxylated by cytochrome P450 enzymes in the liver to form 4-hydroxycyclophosphamide. This active metabolite exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide is a critical intermediate that can either be converted by aldehyde dehydrogenase (ALDH) to the inactive Carboxyphosphamide or spontaneously decompose to form the cytotoxic phosphoramide mustard and the toxic byproduct acrolein.

.dot

Caption: Metabolic pathway of Cyclophosphamide leading to active and inactive metabolites.

Mass Spectrometry Data

While a specific, detailed fragmentation spectrum for this compound is not publicly available, its behavior in mass spectrometry can be predicted based on the structure of the non-deuterated compound and general fragmentation rules for similar molecules. This compound is primarily used as an internal standard in LC-MS/MS assays.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₄P |

| Monoisotopic Mass | 297.02 g/mol |

| Precursor Ion ([M+H]⁺) | m/z 298.0 |

| Precursor Ion ([M-H]⁻) | m/z 296.0 |

| Common Adducts | [M+Na]⁺, [M+K]⁺ |

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the quantification of Carboxyphosphamide using this compound as an internal standard.

-

Sample Preparation:

-

To 100 µL of plasma or urine, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

-

Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: These would need to be optimized empirically. For Carboxyphosphamide, a potential transition could be m/z 294.0 -> [product ion]. For this compound, the transition would be m/z 298.0 -> [corresponding product ion + 4 Da]. The selection of product ions would be based on generating the most stable and intense fragments during collision-induced dissociation (CID).

-

.dot

Caption: General workflow for the quantitative analysis of Carboxyphosphamide.

NMR Spectroscopy Data

Detailed ¹H and ¹³C NMR data for this compound are not available in public spectral databases. However, the expected spectra can be inferred from the known spectra of Cyclophosphamide and the principles of NMR spectroscopy for deuterated compounds.

Table 2: Predicted NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |

| ¹H | 1.5 - 4.5 | Multiplets | Signals corresponding to the deuterated positions on the chloroethyl groups will be absent or significantly reduced in intensity. |

| ¹³C | 20 - 70 | Singlets, Triplets | Carbons directly attached to deuterium will appear as low-intensity triplets due to C-D coupling. |

| ³¹P | 10 - 20 | Singlet | The phosphorus signal should be a singlet, similar to the non-deuterated analog. |

Experimental Protocol: NMR Analysis

This protocol provides a general framework for acquiring NMR spectra of this compound for structural confirmation.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher.

-

Experiment: Standard 1D proton experiment.

-

Parameters: 16-32 scans, 1-2 second relaxation delay, 30° pulse angle.

-

Referencing: Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Spectroscopy:

-

Experiment: Proton-decoupled 1D carbon experiment.

-

Parameters: A higher number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio, especially for the deuterated carbons. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

-

-

³¹P NMR Spectroscopy:

-

Experiment: Proton-decoupled 1D phosphorus experiment.

-

Parameters: Typically requires fewer scans than ¹³C NMR.

-

Referencing: Use an external reference of 85% H₃PO₄.

-

This guide provides a foundational understanding of the analytical chemistry of this compound. For specific applications, the described experimental protocols will require optimization based on the instrumentation and matrices involved.

Methodological & Application

Application Note: High-Throughput Analysis of Carboxyphosphamide in Human Plasma using Carboxyphosphamide-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Carboxyphosphamide is the major inactive metabolite of the anticancer agent cyclophosphamide. Monitoring its levels in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carboxyphosphamide in human plasma. The use of a stable isotope-labeled internal standard, Carboxyphosphamide-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3] This method is suitable for high-throughput analysis in clinical and research settings.

Materials and Methods

Reagents and Chemicals

-

Carboxyphosphamide and this compound reference standards were of high purity (≥98%).

-

LC-MS grade methanol, acetonitrile, and water were used.

-

Formic acid (≥98%) was used as a mobile phase modifier.

-

Human plasma (K2EDTA) was sourced from authorized suppliers.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method was employed for sample preparation:

-

Thaw plasma samples and internal standard solutions at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized during method development).

-

Vortex for 10 seconds.

-

Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient is to be optimized for optimal separation. A typical starting point would be 5% B, increasing to 95% B over a few minutes.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: To be determined by infusing pure solutions of carboxyphosphamide and this compound. Tentative transitions are:

-

Carboxyphosphamide: Precursor ion (Q1) -> Product ion (Q3)

-

This compound: Precursor ion (Q1) -> Product ion (Q3)

-

-

Ion Source Parameters: Optimized for maximum signal intensity. Typical parameters include:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flows: To be optimized for the specific instrument.

-

Data Presentation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4][5][6] The following tables summarize the expected performance characteristics of the assay.

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Range | To be determined based on expected concentrations | 10 - 5000 ng/mL |

| LLOQ | Signal-to-noise ratio ≥ 10 | 10 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (%Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | Within ±10% |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 | Within acceptable limits |

Table 1. Summary of Method Validation Parameters.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Carboxyphosphamide | To be determined | To be determined | To be determined | 100 |

| This compound | To be determined | To be determined | To be determined | 100 |

Table 2. Optimized Mass Spectrometry Parameters.

Experimental Protocols & Diagrams

Signaling Pathway

The following diagram illustrates the metabolic pathway of cyclophosphamide to its inactive metabolite, carboxyphosphamide.

Caption: Metabolic activation and detoxification of cyclophosphamide.

Experimental Workflow

The diagram below outlines the major steps in the LC-MS/MS analysis of carboxyphosphamide.

Caption: Sample preparation and analysis workflow.

Logical Relationship of Internal Standard Use

This diagram illustrates the principle of using a deuterated internal standard in quantitative mass spectrometry.

Caption: Principle of stable isotope dilution analysis.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative analysis of carboxyphosphamide in human plasma. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data quality in regulated bioanalysis.[1][2] This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of cyclophosphamide.

References

- 1. texilajournal.com [texilajournal.com]

- 2. scispace.com [scispace.com]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for the Quantitative Analysis of Cyclophosphamide using Carboxyphosphamide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide is a widely used chemotherapeutic agent that requires careful therapeutic drug monitoring to optimize efficacy and minimize toxicity. This document provides a detailed protocol for the quantitative analysis of cyclophosphamide in human plasma using a stable isotope-labeled internal standard, Carboxyphosphamide-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard that is a metabolite of the analyte can be a strategic approach in certain bioanalytical contexts, though careful validation is paramount. This method is intended for research and drug development purposes.

Principle

The method involves the extraction of cyclophosphamide and the internal standard, this compound, from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of cyclophosphamide to its deuterated internal standard.

Experimental Protocols

Materials and Reagents

-

Cyclophosphamide (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Preparation of Stock and Working Solutions

-

Cyclophosphamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of cyclophosphamide in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the cyclophosphamide stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation

-

Thaw plasma samples and calibration standards to room temperature.

-

To 100 µL of plasma, add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (0.1% formic acid in water:acetonitrile, 90:10 v/v).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (UPLC)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 10% B initially, increasing to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Cyclophosphamide Transition | m/z 261.1 > 140.1[1][2] |

| This compound Transition | m/z 281.1 > 156.1 (projected) |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for specific instrument |

| Capillary Voltage | 3.0 kV[1] |

| Source Temperature | 150°C[1] |

| Desolvation Temperature | 350°C |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, based on similar validated assays for cyclophosphamide.[1][3][4]

| Parameter | Expected Value |

| Linearity Range | 5 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[5][6] |

| Accuracy | 85 - 115% (within 20% for LLOQ) |

| Precision (CV%) | < 15% (< 20% for LLOQ) |

| Recovery | > 85% |

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of cyclophosphamide.

Signaling Pathway Diagram

Caption: Metabolic pathway of cyclophosphamide.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of cyclophosphamide in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and suitable for therapeutic drug monitoring and pharmacokinetic studies in a research and drug development setting. As with any analytical method, thorough validation in accordance with regulatory guidelines is essential before implementation for clinical sample analysis.

References

- 1. benthamopen.com [benthamopen.com]

- 2. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. annalsofrscb.ro [annalsofrscb.ro]

- 5. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]

- 6. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Therapeutic Drug Monitoring of Cyclophosphamide using a Deuterated Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cyclophosphamide (CP) is a widely used cytotoxic and immunosuppressive agent.[1][2] As a prodrug, it undergoes complex metabolic activation and inactivation, leading to significant inter-patient variability in therapeutic and toxic effects. Therapeutic Drug Monitoring (TDM) of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide (4-OHCP), is crucial for optimizing dosing regimens to enhance efficacy and minimize toxicity.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity, specificity, and accuracy.[3] The use of a stable isotope-labeled internal standard, such as a deuterated analog of cyclophosphamide, is essential to compensate for matrix effects and variability in sample processing, thereby ensuring reliable quantification.[4][5][6]

This application note provides a detailed protocol for the quantification of cyclophosphamide in human plasma or dried blood spots using a deuterated internal standard with an LC-MS/MS method. The methodology is based on validated procedures reported in the scientific literature.[7][8][9][10]

Principle of the Method

This method utilizes protein precipitation to extract cyclophosphamide and its deuterated internal standard from the biological matrix. The extract is then analyzed by reverse-phase liquid chromatography for separation, followed by tandem mass spectrometry for detection and quantification. The concentration of cyclophosphamide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for cyclophosphamide quantification using a deuterated standard, as reported in various studies.

Table 1: Method Validation Parameters for Cyclophosphamide Quantification

| Parameter | Ekhart et al. (2007)[7] | Harahap et al. (2022)[8][11] | Hasanah et al. (2021)[9][10] | Kasel et al. (2004)[12][13] |

| Matrix | Human Plasma | Volumetric Absorptive Microsampling (VAMS) | Dried Blood Spots (DBS) | Human Urine |

| Internal Standard | Isotopically labelled cyclophosphamide | 4-hydroxycyclophosphamide-d4 | 4-hydroxycyclophosphamide-d4 | Cyclophosphamide-d4 |

| Linearity Range (ng/mL) | 200 - 40,000 | 5 - 60,000 | 10 - 40,000 | 3,000 - 175,000 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 200 | 5 | 10 | 5 |

| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | Not Reported | < 12.74% | Not Reported |

| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | Not Reported | < 13.94% | Not Reported |

| Accuracy | < 15% (< 20% at LLOQ) | Meets FDA requirements | Meets FDA & EMA guidelines | Not Reported |

Table 2: Mass Spectrometry Transitions for Cyclophosphamide and Deuterated Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Cyclophosphamide | 260.7 | 140.0 | [8] |

| Cyclophosphamide | 261.03 | 140.16 | [9] |

| 4-hydroxycyclophosphamide-semicarbazide | 333.7 | 221.0 | [8] |

| 4-hydroxycyclophosphamide-d4-semicarbazide | 337.7 | 225.1 | [8] |

| Cyclophosphamide-d6 | Not specified | Not specified | [14] |

Experimental Protocols

Materials and Reagents

-

Cyclophosphamide reference standard

-

Deuterated cyclophosphamide internal standard (e.g., cyclophosphamide-d4)[15]

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or acetic acid

-

Human plasma (or other appropriate matrix)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Preparation of Stock and Working Solutions

-

Cyclophosphamide Stock Solution (1 mg/mL): Accurately weigh and dissolve the cyclophosphamide reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated cyclophosphamide in methanol.

-

Cyclophosphamide Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Spiking Solution: Dilute the internal standard stock solution with acetonitrile to a final concentration of approximately 48 ng/mL.[14]

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution to each tube (except for blank samples).

-

Add 300 µL of cold acetonitrile (containing the internal standard if prepared as a spiking solution) to precipitate proteins.[7]

-

Vortex mix for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

-

Column: A C18 column, such as a Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or a Zorbax Extend C18 (150 mm x 2.1 mm, 5 µm), is suitable.[7][8]

-

Mobile Phase A: 0.1% formic acid in water or 1 mM ammonium hydroxide in water.[7][8]

-

Mobile Phase B: Acetonitrile or methanol.[8]

-

Gradient Elution: A gradient program should be optimized to ensure sufficient separation of cyclophosphamide from matrix components.

-

Injection Volume: 10 µL.

-

Column Temperature: 30-40°C.

Mass Spectrometry (MS) System:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Ion Spray Voltage: 5500 V.

-

Source Temperature: 500°C.

-

Collision Gas: Nitrogen.

-

MRM Transitions: Monitor the precursor to product ion transitions for both cyclophosphamide and the deuterated internal standard (refer to Table 2).

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for cyclophosphamide TDM.

Caption: Simplified metabolic pathway of cyclophosphamide.

Discussion

The presented LC-MS/MS method provides a robust and reliable approach for the therapeutic drug monitoring of cyclophosphamide. The use of a deuterated internal standard is critical for correcting analytical variability and ensuring accurate quantification. The sample preparation procedure, based on protein precipitation, is straightforward and suitable for high-throughput analysis. The chromatographic and mass spectrometric conditions can be adapted to the specific instrumentation available in the laboratory. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the pharmacokinetic and pharmacodynamic evaluation of cyclophosphamide.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. diagnostics.roche.com [diagnostics.roche.com]

- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.unil.ch [api.unil.ch]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholar.ui.ac.id [scholar.ui.ac.id]